![molecular formula C10H15NO2S B124962 N-Butylbenzenesulfonamide CAS No. 3622-84-2](/img/structure/B124962.png)
N-Butylbenzenesulfonamide
Overview
Description
N-Butyl-Benzenesulfonamide: is an organic compound belonging to the class of sulfonamides. It is characterized by a sulfonamide group that is S-linked to a benzene ring, with a butyl group attached to the nitrogen atom. The molecular formula of N-Butyl-Benzenesulfonamide is C₁₀H₁₅NO₂S, and it has a molecular weight of 213.297 g/mol . This compound is commonly used as a plasticizer in various industrial applications, particularly in the production of nylon and other polymers .
Mechanism of Action
Target of Action
N-Butylbenzenesulfonamide (NBBS) is a type of sulfonamide, a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
The exact mode of action of NBBS is currently unknown . It’s worth noting that sulfonamides generally work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth .
Pharmacokinetics
The pharmacokinetics of NBBS have been studied in rats. Following an intravenous dose of 1 mg/kg, NBBS was found to distribute rapidly to tissues, including the brain . The concentration of NBBS achieved in cerebrospinal fluid (CSF) 1 minute following administration was 200 ng/ml . NBBS was cleared from plasma at a rate of 25 ml/min/kg, and 24 hours after administration, plasma concentrations represented 0.04% of the administered dose . These data suggest rapid elimination and uptake into tissue .
Result of Action
NBBS has been shown to induce characteristic effects in Wistar rats after acute repeated exposures (300 mg/kg body weight, intraperitoneal every 6 hours). The signs were pica, staggering gait with hindlimb-paresis and splaying, teeth-grinding, self paw-biting and . It’s also been shown to increase microglial activation in various rat brain regions (e.g., hippocampus), suggesting neurotoxicant effects .
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring
Cellular Effects
Studies have shown that N-Butylbenzenesulfonamide can have immunomodulatory effects on both innate and adaptive immune responses . These effects appear to have some dependence on species, sex, and period of exposure (developmental vs adult) .
Temporal Effects in Laboratory Settings
In studies conducted in adult mice and developmentally exposed rats, this compound was administered at various concentrations for different periods of time . The effects of this compound appeared to change over time, with some effects becoming more pronounced with longer exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound varied with different dosages . For example, in a study conducted in rodents, different dosages of this compound were administered and the effects were observed . The study found that the effects of this compound were dose-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-Benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with butylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C4H9NH2→C6H5SO2NHC4H9+HCl
The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In industrial settings, N-Butyl-Benzenesulfonamide is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of benzenesulfonyl chloride to a solution of butylamine in the presence of a base. The reaction mixture is then subjected to distillation to remove the solvent and any unreacted starting materials. The crude product is purified through recrystallization or distillation to obtain high-purity N-Butyl-Benzenesulfonamide .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-Benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: Reduction of N-Butyl-Benzenesulfonamide can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of N-alkyl or N-acyl derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonate esters.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Industrial Applications
Plasticizer in Polymers
NBBS is primarily used as a plasticizer in the production of polyacetals, polyamides, and polycarbonates. Its lipophilic nature allows it to enhance the flexibility and durability of these materials, making them suitable for a wide range of applications, including automotive parts, electrical components, and consumer goods .
Environmental Persistence
Despite its utility, NBBS has been identified as an emerging contaminant due to its persistence in the environment. Studies have detected NBBS in groundwater and effluents from wastewater treatment facilities, raising concerns about its long-term ecological impact .
Pharmaceutical Applications
Potential for Treating Prostate Conditions
Research indicates that NBBS may have therapeutic potential in treating benign prostatic hyperplasia (BPH) and prostate carcinoma. It has been shown to inhibit the growth of LNCaP cells (a prostate cancer cell line), suggesting that NBBS could serve as a lead compound for developing new antiandrogenic agents . The compound's ability to antagonize androgen receptors makes it a candidate for treating prostate conditions resistant to conventional therapies .
Neurotoxicity Studies
While NBBS is widely used, its neurotoxic effects have been studied to assess safety in human exposure scenarios. In a controlled study involving Sprague-Dawley rats, no significant neurotoxic effects were observed after a 27-day oral exposure regimen. However, minimal liver hypertrophy was noted at higher doses, indicating that further long-term studies are necessary to fully understand its neurotoxic profile .
Toxicological Research
Immunotoxicity Assessment
Recent studies have highlighted the immunomodulatory effects of NBBS. In experiments with adult mice and developmentally exposed rats, NBBS treatment resulted in altered immune responses. Specifically, a decrease in antibody-forming cell (AFC) response was observed alongside changes in natural killer (NK) cell activity depending on sex and developmental exposure periods . This suggests that NBBS could affect both innate and adaptive immune responses.
Data Tables
Application Area | Details |
---|---|
Plasticizer | Used in polyacetals, polyamides; enhances flexibility and durability |
Environmental Impact | Detected in groundwater; raises concerns about ecological persistence |
Pharmaceutical Use | Potential treatment for BPH and prostate carcinoma; inhibits growth of LNCaP cells |
Neurotoxicity Studies | No significant neurotoxic effects observed; mild liver hypertrophy at high doses |
Immunotoxicity Findings | Alters immune responses; effects vary by sex and developmental exposure |
Case Studies
- Neurotoxicity Evaluation
- Immunotoxicity Investigation
- Prostate Cancer Research
Comparison with Similar Compounds
N-Butyl-Benzenesulfonamide can be compared with other sulfonamide compounds, such as:
N-Methyl-Benzenesulfonamide: Similar structure but with a methyl group instead of a butyl group. It has different physical properties and applications.
N-Ethyl-Benzenesulfonamide: Contains an ethyl group, leading to variations in its chemical reactivity and uses.
N-Propyl-Benzenesulfonamide: Features a propyl group, resulting in distinct properties and applications compared to N-Butyl-Benzenesulfonamide.
N-Butyl-Benzenesulfonamide is unique due to its specific combination of the butyl group and sulfonamide functionality, which imparts distinct physical and chemical properties, making it suitable for specific industrial and research applications .
Biological Activity
N-Butylbenzenesulfonamide (NBBS) is a high-production volume chemical primarily used as a plasticizer. Recent studies have highlighted its biological activity, particularly concerning its immunotoxicity and potential therapeutic applications. This article delves into the biological effects of NBBS, presenting findings from various studies, including case studies and data tables.
Overview of Biological Activity
NBBS has been identified as an emerging contaminant with significant immunomodulatory effects. Its impact on immune function has been extensively studied in both animal models and in vitro settings.
Immunotoxicity
Recent research has demonstrated that NBBS can influence both innate and adaptive immune responses. Key findings include:
- Natural Killer (NK) Cell Activity : In female mice, NBBS treatment suppressed the antibody-forming cell (AFC) response to sheep red blood cells (SRBC), while enhancing NK-cell activity at lower doses. Conversely, developmental exposure in rats showed sex-dependent immune effects; male F1 rats exhibited increased NK-cell activity, while female F1 rats showed a decrease in AFC response to SRBC .
- Dose-Response Relationship : The immunotoxic effects of NBBS appear to be dose-dependent and influenced by the timing of exposure (developmental vs. adult). For instance, lower doses resulted in increased NK-cell activity, indicating a potential for immunostimulation under certain conditions .
Pharmacokinetics
Understanding the pharmacokinetics of NBBS is crucial for interpreting its biological effects. Studies have shown:
- Absorption and Elimination : Following oral administration, NBBS reaches maximum concentrations rapidly in various tissues, including the liver and skeletal muscle. The plasma elimination half-lives vary significantly, with reports indicating triphasic elimination profiles .
- Sex Differences : Pharmacokinetic studies indicate that females exhibit higher systemic exposure to NBBS compared to males, with differences noted in parameters such as maximum concentration (C_max) and area under the curve (AUC) .
Therapeutic Potential
NBBS has been explored for its therapeutic applications, particularly concerning prostate health:
- Antiandrogenic Activity : NBBS has shown promise as an antiandrogenic agent, potentially useful in treating benign prostatic hyperplasia (BPH) and prostate carcinoma. In vitro studies using LNCaP prostate cancer cells indicated that NBBS significantly inhibited cell proliferation over time .
Data Tables
The following tables summarize key findings related to the biological activity of NBBS.
Case Studies
Several studies have provided insights into the immunotoxicity of NBBS:
- Murine Model Study : A 28-day treatment with NBBS at varying concentrations indicated no significant immunotoxicity but did show increased IgM-producing B cells at lower doses, suggesting a complex interaction with immune function .
- Developmental Exposure Research : Research highlighted that developmental exposure to NBBS resulted in differential immune responses based on sex, underscoring the need for further investigation into how developmental timing affects long-term immune function .
Properties
IUPAC Name |
N-butylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRJXAGUEGOFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027540 | |
Record name | N-Butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Colorless oily liquid with nearly no odor; [EPA ChAMP: Submission] | |
Record name | Benzenesulfonamide, N-butyl- | |
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Record name | N-Butylbenzenesulfonamide | |
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CAS No. |
3622-84-2 | |
Record name | N-Butylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3622-84-2 | |
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Record name | N-Butylbenzenesulfonamide | |
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Record name | N-Butyl-Benzenesulfonamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02055 | |
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Record name | Benzenesulfonamide, N-butyl- | |
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Record name | N-Butylbenzenesulfonamide | |
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Record name | N-butylbenzenesulphonamide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.749 | |
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Record name | N-BUTYLBENZENESULFONAMIDE | |
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Retrosynthesis Analysis
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